molecular formula C23H24N6OS B2843518 N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide CAS No. 946364-59-6

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide

Cat. No.: B2843518
CAS No.: 946364-59-6
M. Wt: 432.55
InChI Key: AFZXMRVSORHJFY-UHFFFAOYSA-N
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Description

The compound "N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide" is a unique chemical entity with a complex structure combining features of pyrazolo[3,4-d]pyrimidine, pyrrolidine, and naphthamide. This compound's intricate structure endows it with specific chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide typically involves multi-step organic synthesis techniques. The following is a broad outline of a possible synthetic route:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core: : Begin with the synthesis of the pyrazolo[3,4-d]pyrimidine core, usually involving the condensation of a suitable hydrazine derivative with a pyrimidine ring under acidic or basic conditions.

  • Substitution with Pyrrolidine: : The pyrazolo[3,4-d]pyrimidine core is then reacted with a pyrrolidine derivative, typically via nucleophilic substitution reactions.

  • Methylthio Group Introduction: : Introducing the methylthio group onto the pyrazolo[3,4-d]pyrimidine structure involves thiolation reactions using suitable reagents like methylthiol or methylthiolation agents.

  • Ethyl-Naphthamide Coupling: : The final step is coupling the functionalized pyrazolo[3,4-d]pyrimidine with 1-naphthamide via ethyl linkers, which may require specific condensation or coupling agents and precise reaction conditions like controlled temperature and pH.

Industrial Production Methods

In an industrial setting, the synthesis of this compound might be scaled up using automated reactors and optimized reaction conditions to ensure consistency and yield. Continuous flow techniques and high-throughput screening of conditions can be applied to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions at the methylthio group, potentially yielding sulfoxide or sulfone derivatives.

  • Reduction: : Reduction can target the naphthamide or pyrrolidine moieties, possibly altering the compound's overall electronic properties.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.

  • Reduction: : Reducing agents such as lithium aluminium hydride or sodium borohydride are commonly employed.

  • Substitution: : Substitutions often use reagents like alkyl halides or sulfonates under conditions like heating or the presence of catalysts.

Major Products

The major products formed from these reactions vary depending on the specific reaction conditions and reagents used, often resulting in derivatives that may have different biological or chemical properties compared to the parent compound.

Scientific Research Applications

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide has diverse applications across various fields:

  • Chemistry: : Used as a precursor or intermediate in the synthesis of more complex organic compounds or as a reagent in various organic reactions.

  • Medicine: : Investigated for therapeutic potentials, such as targeting specific enzymes or receptors involved in diseases.

  • Industry: : Employed in the development of specialized materials or as a component in certain industrial processes.

Mechanism of Action

The mechanism of action for N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate various cellular pathways, leading to specific biological effects. The compound's unique structure allows it to fit into binding pockets of target proteins, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

Unique Features

  • The presence of the pyrazolo[3,4-d]pyrimidine core, combined with the naphthamide moiety and the methylthio and pyrrolidine substituents, gives this compound a distinct chemical and biological profile.

  • This structure grants it unique binding capabilities and reactivity compared to other compounds.

List of Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives

  • Naphthamide-based compounds

  • Thioether-containing organic molecules

Each of these similar compounds shares certain structural elements but lacks the complete combination of features found in N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide, making it a unique entity in its class.

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6OS/c1-31-23-26-20(28-12-4-5-13-28)19-15-25-29(21(19)27-23)14-11-24-22(30)18-10-6-8-16-7-2-3-9-17(16)18/h2-3,6-10,15H,4-5,11-14H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZXMRVSORHJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CC4=CC=CC=C43)C(=N1)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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